Home > Products > Screening Compounds P28944 > Carboxyterbinafine
Carboxyterbinafine - 99473-14-0

Carboxyterbinafine

Catalog Number: EVT-382743
CAS Number: 99473-14-0
Molecular Formula: C₂₁H₂₃NO₂
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid” is also known as Carboxyterbinafine . It has a molecular formula of C21H23NO2 and a molecular weight of 321.4 g/mol . This compound is a member of naphthalenes .

Molecular Structure Analysis

The IUPAC name for this compound is (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid . The InChI is InChI=1S/C21H23NO2/c1-21(2,20(23)24)14-7-4-8-15-22(3)16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13H,15-16H2,1-3H3,(H,23,24)/b8-4+ . The Canonical SMILES is CC©(C#CC=CCN©CC1=CC=CC2=CC=CC=C21)C(=O)O .

Physical And Chemical Properties Analysis

The computed properties of this compound include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 6 . The Exact Mass is 321.172878976 g/mol and the Monoisotopic Mass is also 321.172878976 g/mol . The Topological Polar Surface Area is 40.5 Ų .

Source and Classification

Carboxyterbinafine is derived from the metabolism of terbinafine, which undergoes various transformations in the body, primarily through cytochrome P450 enzymes. This compound is significant in pharmacokinetics as it reflects the metabolic pathways of its parent drug, terbinafine, and is often studied in relation to drug interactions and efficacy .

Synthesis Analysis

Carboxyterbinafine can be synthesized through metabolic processes involving the parent compound terbinafine. The main synthetic route involves the N-demethylation and hydroxylation of terbinafine, facilitated by various cytochrome P450 enzymes such as CYP2C19 and CYP3A4. These enzymes catalyze the conversion of terbinafine into its metabolites, including carboxyterbinafine, through several steps:

  1. N-Demethylation: Terbinafine undergoes N-demethylation to form desmethylterbinafine.
  2. Hydroxylation: The desmethyl derivative may then be hydroxylated to yield hydroxyterbinafine.
  3. Further Metabolism: Hydroxyterbinafine can subsequently be oxidized to form carboxyterbinafine .

The synthesis conditions typically involve controlled environments to optimize enzyme activity and yield.

Molecular Structure Analysis

The molecular structure of carboxyterbinafine features a complex arrangement typical of allylamine derivatives. Key structural characteristics include:

  • Functional Groups: The presence of amine and carboxylic acid functional groups contributes to its biological activity.
  • Stereochemistry: The stereochemical configuration plays a crucial role in its interaction with biological targets.

The compound's three-dimensional conformation can significantly influence its binding affinity to enzymes involved in ergosterol biosynthesis, impacting its antifungal efficacy .

Chemical Reactions Analysis

Carboxyterbinafine participates in various chemical reactions that are relevant for both its metabolic pathway and potential applications:

  1. Oxidation Reactions: These reactions are crucial for the conversion of terbinafine into its metabolites, including carboxyterbinafine.
  2. Substitution Reactions: Carboxyterbinafine can undergo substitution reactions that modify its functional groups, potentially altering its pharmacological properties.

Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation processes necessary for metabolic conversion .

Mechanism of Action

Carboxyterbinafine's mechanism of action primarily revolves around its role as a metabolite of terbinafine. Terbinafine inhibits the enzyme squalene monooxygenase, which is essential for ergosterol synthesis in fungi. By blocking this enzyme, carboxyterbinafine indirectly contributes to the accumulation of squalene within fungal cells, leading to cell membrane disruption and ultimately cell death.

The inhibition mechanism involves:

  • Binding Affinity: Carboxyterbinafine exhibits a high binding affinity for squalene monooxygenase.
  • Accumulation of Toxic Metabolites: The disruption in ergosterol synthesis leads to toxic accumulation of squalene, affecting fungal viability .
Physical and Chemical Properties Analysis

The physical and chemical properties of carboxyterbinafine are important for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 291.4299 g/mol.
  • Solubility: Carboxyterbinafine exhibits variable solubility in different solvents, influencing its bioavailability.
  • Stability: The compound's stability can be affected by pH and temperature, which are critical parameters during storage and application.

These properties are essential for formulating effective pharmaceutical preparations containing carboxyterbinafine .

Applications

Carboxyterbinafine serves several scientific applications:

  1. Pharmacokinetic Studies: It is often used as a reference standard in pharmacokinetic studies to assess drug metabolism and interactions.
  2. Analytical Chemistry: Carboxyterbinafine is utilized in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods for quantifying terbinafine and its metabolites in biological samples .
  3. Research on Antifungal Resistance: It plays a role in studies aimed at understanding antifungal resistance mechanisms, contributing to the development of new therapeutic strategies against resistant fungal strains.
Introduction to Carboxyterbinafine

Chemical Structure and Relationship to Terbinafine

Carboxyterbinafine, systematically named (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid, possesses the molecular formula C~21~H~23~NO~2~ and a molecular weight of 321.41 g/mol [2] [7]. Its CAS registry number is 99473-14-0. Structurally, it arises from the terminal oxidation of the tert-butylacetylene moiety in terbinafine (C~21~H~25~N), converting the methyl group into a carboxylic acid function (-COOH) while retaining the unsaturated heptenynyl chain (E configuration at C5-C6) and the naphthalenylmethylmethylamine pharmacophore [1] [7]. This transformation significantly alters its physicochemical properties:

  • Increased Polarity: Introduction of the ionizable carboxylic acid group dramatically increases water solubility compared to the highly lipophilic parent drug terbinafine.
  • Reduced Lipophilicity: The loss of the non-polar tert-butyl group decreases the partition coefficient (Log P), influencing distribution characteristics.
  • Preserved Structural Core: Retention of the naphthalene ring and the unsaturated chain allows recognition by antibodies or enzymes involved in further metabolism or transport.

Table 1: Structural and Physicochemical Comparison of Terbinafine and Carboxyterbinafine

PropertyTerbinafineCarboxyterbinafine
Chemical Name(E)-N-(6,6-Dimethylhept-2-en-4-ynyl)-N-methyl-1-naphthalenemethanamine(5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid
Molecular FormulaC~21~H~25~NC~21~H~23~NO~2~
Molecular Weight (g/mol)291.43321.41
Key Functional GroupsTertiary amine, tert-butylacetylene, dienynyl chainCarboxylic acid, tertiary amine, dienynyl chain
Major Structural Change-Oxidation of tert-butyl to carboxylic acid
CAS Number91161-71-6 (base)99473-14-0

The structural integrity of the naphthalene-methyl-methylamine moiety is crucial as it remains a potential site for further metabolic reactions, such as N-demethylation, leading to N-Desmethylcarboxyterbinafine [1] [7]. Analytical differentiation between terbinafine and Carboxyterbinafine, particularly in complex matrices like plasma or urine, relies heavily on techniques like liquid chromatography-mass spectrometry (LC-MS) exploiting their mass differences and fragmentation patterns [3] [8].

Role as a Primary Metabolite in Terbinafine Biotransformation

Carboxyterbinafine is quantitatively the predominant metabolite of terbinafine observed in human plasma following oral administration, formed via extensive hepatic first-pass and systemic metabolism [1] [5] [6]. Its formation involves a multi-step oxidative process:

  • Initial Hydroxylation: Cytochrome P450 (CYP) isoforms, potentially including CYP2C9, CYP1A2, and CYP3A4, mediate ω-hydroxylation of one methyl group within the tert-butyl moiety of terbinafine [4] [8].
  • Aldehyde Intermediate: The hydroxymethyl metabolite is rapidly oxidized to the corresponding aldehyde (7,7-dimethylhept-2-ene-4-ynal, TBF-A), a chemically reactive species implicated in potential toxicity pathways [4].
  • Rapid Oxidation to Carboxyterbinafine: The reactive aldehyde intermediate is swiftly oxidized by aldehyde dehydrogenases (ALDH) to yield the stable carboxylic acid derivative, Carboxyterbinafine [1] [4]. This step efficiently detoxifies the reactive aldehyde.

Table 2: Key Metabolic Pathways Generating Carboxyterbinafine and Related Metabolites

MetabolitePathwayEnzymes InvolvedRelative Abundance in Plasma
Carboxyterbinafineω1-Oxidation of Terbinafine tert-butyl (via Aldehyde)CYPs (e.g., 2C9, 1A2, 3A4), ALDHHighest (C~max~ 2.4x parent) [1]
N-DesmethylterbinafineN-Demethylation of TerbinafineCYPs (e.g., CYP2C9, CYP3A4)Similar to parent [1] [5]
N-DesmethylcarboxyterbinafineFurther N-Demethylation of Carboxyterbinafine OR ω1-Oxidation of N-DesmethylterbinafineCYPs, ALDHSignificant (Major urinary metabolite) [1]
Hydroxyterbinafine (Glucuronide)Aliphatic hydroxylation (non-terminal)CYPs, UGTsLow/Trace (as conjugate) [1] [5]
TBF-A (Reactive Aldehyde)Intermediate oxidation step before CarboxyterbinafineCYPsNot detected (transient) [4]

Pharmacokinetic studies consistently demonstrate that Carboxyterbinafine achieves plasma concentrations significantly exceeding those of the parent drug. After a single 125 mg oral dose of terbinafine in healthy adults, Carboxyterbinafine exhibited a C~max~ approximately 2.4 times higher and an AUC 13 times larger than terbinafine itself [1]. This indicates extensive and rapid conversion of terbinafine to Carboxyterbinafine. N-Desmethylterbinafine, formed via CYP-mediated N-demethylation, shows plasma kinetics similar to the parent drug, while Carboxyterbinafine demonstrates distinct accumulation and elimination patterns due to its higher polarity and different clearance mechanisms [1] [5] [9]. This metabolic pattern is consistent across different populations, including pediatric patients and other species like dogs and horses [5] [8]. In children receiving terbinafine (125 mg), Carboxyterbinafine was confirmed as a major plasma metabolite alongside N-Desmethylterbinafine, with the hydroxymetabolites appearing only as trace glucuronides [5]. While Carboxyterbinafine itself is pharmacologically inactive against fungi, its formation represents the major detoxification pathway for the reactive aldehyde intermediate (TBF-A) [4].

Significance in Pharmacokinetic and Toxicological Studies

Carboxyterbinafine serves as an essential analyte in pharmacokinetic studies of terbinafine due to its high and sustained plasma levels. Its kinetic profile provides critical insights into terbinafine's overall disposition:

  • Long Terminal Half-life: Although the initial elimination phases are relatively fast, Carboxyterbinafine exhibits a terminal elimination half-life (t~1/2γ~) of 21-28 days in plasma and tissues like stratum corneum, dermis-epidermis, hair, and nails following multiple-dose administration [9]. This is remarkably long and similar to the terminal half-life of terbinafine itself (18-28 days), primarily reflecting slow redistribution from deep tissue compartments rather than inherent metabolic stability of the circulating metabolite [9].
  • Accumulation Pattern: During repeated terbinafine dosing (250 mg daily), trough plasma concentrations of Carboxyterbinafine accumulate only 1.6- to 2.7-fold, significantly less than the parent drug (12.6- to 18.5-fold) or N-Desmethylterbinafine (8- to 12.9-fold) [9]. This suggests relatively efficient clearance of Carboxyterbinafine compared to its formation rate once distribution equilibrium is approached.
  • Tissue Distribution: Carboxyterbinafine, while more polar than terbinafine, still distributes into keratin-rich tissues, albeit likely at lower concentrations relative to the highly lipophilic parent. It is consistently detected in tissues like the dermis-epidermis, sebum, hair, and nails during and after terbinafine therapy [9].

Table 3: Pharmacokinetic Parameters of Carboxyterbinafine Relative to Terbinafine and Metabolites in Humans

ParameterTerbinafineCarboxyterbinafineN-DesmethylterbinafineNotes
C~max~ after single dose (ng/mL)~500-900 (125 mg) [1] [5]~1200-2200 (125 mg) [1] [5]~Similar to parent [1] [5]After 125 mg terbinafine PO
AUC after single dose (h*ng/mL)~1600-4100 (125 mg) [1] [5]~21000-53000 (125 mg) [1]~Similar to parent [1] [5]AUC~0-∞~ or AUC~t~
Plasma Trough at Steady State (Accumulation Factor)12.6-18.5 fold [9]1.6-2.7 fold [9]8-12.9 fold [9]After 250 mg daily terbinafine; vs first dose
Terminal Half-life (t~1/2γ~)18-28 days [9]21-28 days [9]21-28 days [9]From plasma and tissues post multi-dose
Major Elimination RouteExtensive metabolism [1] [6]Renal (free/conjugate) [1]Further metabolism/renal [1]Urinary excretion of unchanged Carboxyterbinafine is low (<2%) [1]

In toxicological studies, Carboxyterbinafine is significant primarily through its relationship to the reactive aldehyde intermediate (TBF-A). While Carboxyterbinafine itself is considered stable and non-toxic, it is the direct product of the detoxification of TBF-A [4]. The efficiency of its formation pathway (i.e., the conversion rate of TBF-A to Carboxyterbinafine by ALDH) is therefore a critical determinant in mitigating the potential hepatotoxicity associated with terbinafine. In vitro studies using human liver microsomes indicate that TBF-A formation occurs significantly under steady-state conditions, highlighting the importance of efficient subsequent oxidation to Carboxyterbinafine [4]. Consequently, factors influencing ALDH activity could theoretically modulate individual susceptibility to terbinafine-induced liver injury, although Carboxyterbinafine levels themselves are not directly toxic. Furthermore, Carboxyterbinafine accounts for a substantial portion of the total circulating drug-related material in plasma (alongside other metabolites), contributing to over 80% of the total radioactivity measured in plasma (0-48h) after administration of radiolabeled terbinafine [1]. Its presence, along with other metabolites like N-Desmethylcarboxyterbinafine (the major urinary metabolite), dominates the metabolic clearance pathways of terbinafine, accounting for a significant fraction of the administered dose recovered in urine (~14% as identified metabolites, mainly carboxy derivatives, vs ~57% total radioactivity) [1]. Analytical methods for quantifying Carboxyterbinafine in biological matrices (plasma, urine, tissues) are therefore fundamental for comprehensive absorption, distribution, metabolism, and excretion (ADME) studies and for assessing potential metabolic drug-drug interactions involving terbinafine [3] [8]. Its measurement helps elucidate the balance between bioactivation (to TBF-A) and detoxification (to Carboxyterbinafine) pathways [4].

Properties

CAS Number

99473-14-0

Product Name

Carboxyterbinafine

IUPAC Name

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid

Molecular Formula

C₂₁H₂₃NO₂

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C21H23NO2/c1-21(2,20(23)24)14-7-4-8-15-22(3)16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13H,15-16H2,1-3H3,(H,23,24)/b8-4+

InChI Key

DSPCPJFHUUUMEV-XBXARRHUSA-N

SMILES

CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O

Synonyms

(5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic Acid; Carboxybutylterbinafine; E-Carboxyterbinafine;

Canonical SMILES

CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(C)(C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.